molecular formula C15H14FN9O B194808 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole CAS No. 871550-15-1

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Cat. No.: B194808
CAS No.: 871550-15-1
M. Wt: 355.33 g/mol
InChI Key: MMBHIHSCHXTGOX-UHFFFAOYSA-N
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Description

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a 1H-1,2,4-triazol-1-yl group. The molecular formula of this compound is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .

Mechanism of Action

Target of Action

Fluconazole impurity B, also known as 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole or 2-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, is a derivative of fluconazole . Fluconazole primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Fluconazole impurity B, like fluconazole, inhibits the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by fluconazole impurity B is the ergosterol biosynthesis pathway . By inhibiting the enzyme 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This leads to a deficiency of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the fungal cell membrane and inhibits fungal growth .

Pharmacokinetics

Most of the active drug is excreted renally, with approximately 80% of the administered dose measured in the urine as unchanged drug . Downward dose adjustment is required for patients with renal failure .

Result of Action

The inhibition of ergosterol synthesis by fluconazole impurity B leads to a disruption of the fungal cell membrane’s structure and function . This results in the inhibition of fungal growth, effectively treating fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves the reaction of fluconazole with a suitable reagent to replace the fluorine atom with a 1H-1,2,4-triazol-1-yl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to fluconazole. This modification can potentially overcome resistance mechanisms that limit the efficacy of fluconazole .

Properties

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236152
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871550-15-1
Record name Fluconazole impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
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4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
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4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
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4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
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4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 6
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

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